molecular formula C9H11NO4 B12332432 Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- CAS No. 951174-51-9

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)-

Cat. No.: B12332432
CAS No.: 951174-51-9
M. Wt: 197.19 g/mol
InChI Key: GXKOWQKLXRMVLF-LURJTMIESA-N
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Description

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- is a compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzene ring, a propanoic acid group, and an amino group with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- can be achieved through several methods. One common approach involves the Mannich reaction, where benzaldehyde reacts with acetophenone and aniline in a mixture of water and ethanol containing sodium acetate . This reaction is catalyzed by sodium acetate and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- involves its interaction with molecular targets and pathways in biological systems. The compound is known to reduce phosphorylation of MAPK p38, which plays a role in preventing UVB-induced skin damage . This action is associated with its antioxidant potential and anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, beta-amino-3,4-dihydroxy-, (betaS)- is unique due to its specific structure, which includes both amino and hydroxyl groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

951174-51-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1

InChI Key

GXKOWQKLXRMVLF-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)O

Origin of Product

United States

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